Cas no 1803571-23-4 (3-Bromo-5-(difluoromethyl)pyridin-2-amine)

3-Bromo-5-(difluoromethyl)pyridin-2-amine is a halogenated pyridine derivative with a difluoromethyl substituent, offering unique reactivity and versatility in synthetic chemistry. The bromine atom at the 3-position facilitates cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse functional groups. The difluoromethyl group enhances metabolic stability and lipophilicity, making this compound valuable in medicinal chemistry for drug discovery. Its amine functionality at the 2-position allows further derivatization, supporting the synthesis of complex heterocyclic scaffolds. This compound is particularly useful in the development of agrochemicals and pharmaceuticals, where its balanced electronic and steric properties contribute to optimized bioactivity. High purity and well-defined reactivity ensure reliable performance in research applications.
3-Bromo-5-(difluoromethyl)pyridin-2-amine structure
1803571-23-4 structure
Product Name:3-Bromo-5-(difluoromethyl)pyridin-2-amine
CAS No:1803571-23-4
MF:C6H5BrF2N2
MW:223.018107175827
MDL:MFCD25476827
CID:4615823
PubChem ID:100695991
Update Time:2025-10-16

3-Bromo-5-(difluoromethyl)pyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-5-(difluoromethyl)pyridin-2-amine
    • TQP0182
    • 2-Amino-3-bromo-5-(difluoromethyl)pyridine
    • Z2065788247
    • 3-bromo-5-(difluoromethyl)-N-((1-methylcyclopropyl)methyl)pyridin-2-amine
    • MDL: MFCD25476827
    • Inchi: 1S/C6H5BrF2N2/c7-4-1-3(5(8)9)2-11-6(4)10/h1-2,5H,(H2,10,11)
    • InChI Key: WWWXERZMWVASBE-UHFFFAOYSA-N
    • SMILES: BrC1=C(N)N=CC(C(F)F)=C1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 134
  • XLogP3: 1.8
  • Topological Polar Surface Area: 38.9

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Additional information on 3-Bromo-5-(difluoromethyl)pyridin-2-amine

Comprehensive Overview of 3-Bromo-5-(difluoromethyl)pyridin-2-amine (CAS No. 1803571-23-4)

3-Bromo-5-(difluoromethyl)pyridin-2-amine (CAS No. 1803571-23-4) is a highly specialized pyridine derivative that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and material science. This compound, characterized by its unique bromine and difluoromethyl functional groups, serves as a versatile building block in organic synthesis. Its molecular structure, C6H5BrF2N2, offers a robust platform for further chemical modifications, making it invaluable for researchers exploring novel drug candidates or advanced materials.

In recent years, the demand for fluorinated pyridine derivatives has surged due to their enhanced bioavailability and metabolic stability, which are critical in drug design. The presence of the difluoromethyl group in 3-Bromo-5-(difluoromethyl)pyridin-2-amine is particularly noteworthy, as it mimics the steric and electronic properties of a hydroxyl group while offering superior resistance to enzymatic degradation. This attribute aligns with the growing trend of fluorine incorporation in medicinal chemistry, a topic frequently searched by professionals in the field.

From a synthetic perspective, CAS No. 1803571-23-4 is often employed in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to construct complex heterocyclic frameworks. These reactions are pivotal in the development of kinase inhibitors and GPCR-targeted therapeutics, areas of high interest in oncology and neurology research. Additionally, the compound's bromine substituent provides a handle for further functionalization, enabling the creation of diverse molecular libraries for high-throughput screening.

Beyond pharmaceuticals, 3-Bromo-5-(difluoromethyl)pyridin-2-amine finds applications in agrochemicals, where its structural motifs contribute to the design of next-generation pesticides and herbicides. The difluoromethyl group enhances the lipophilicity of these compounds, improving their penetration through plant cuticles—a feature often discussed in agricultural chemistry forums. This dual utility in life sciences and agriculture underscores the compound's broad relevance.

Environmental and regulatory considerations are also integral to the discourse surrounding CAS No. 1803571-23-4. Researchers are increasingly investigating green chemistry approaches to synthesize such fluorinated compounds, minimizing waste and hazardous byproducts. This aligns with the sustainable chemistry movement, a hot topic in academic and industrial circles. Analytical techniques like HPLC and LC-MS are routinely employed to ensure the purity and stability of this compound, addressing quality control concerns raised in recent publications.

In summary, 3-Bromo-5-(difluoromethyl)pyridin-2-amine (CAS No. 1803571-23-4) represents a critical intermediate in modern chemical research. Its multifaceted applications, from drug discovery to crop protection, coupled with its compatibility with cutting-edge synthetic methodologies, make it a focal point for innovation. As the scientific community continues to explore fluorine chemistry and heterocyclic scaffolds, this compound is poised to remain at the forefront of interdisciplinary advancements.

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